molecular formula C11H19NO3 B11948838 (4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one

(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one

Cat. No.: B11948838
M. Wt: 213.27 g/mol
InChI Key: TZFXVYWRBTZTML-SECBINFHSA-N
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Description

(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Isopropyl Group: This step involves the alkylation of the oxazolidinone ring with an isopropyl halide in the presence of a strong base such as sodium hydride.

    Attachment of the 3-Methylbutanoyl Group: This can be done through an acylation reaction using 3-methylbutanoyl chloride and a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the isopropyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Oxazolidinone derivatives, including this compound, are investigated for their antibacterial properties, particularly against resistant strains.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of (4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect. The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.

    Cycloserine: A structurally related compound used as an antibiotic and in the treatment of tuberculosis.

Uniqueness

(4S)-4-Isopropyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its chiral nature makes it valuable in asymmetric synthesis, and its specific substituents may enhance its biological activity or selectivity compared to other oxazolidinones.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

(4S)-3-(3-methylbutanoyl)-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H19NO3/c1-7(2)5-10(13)12-9(8(3)4)6-15-11(12)14/h7-9H,5-6H2,1-4H3/t9-/m1/s1

InChI Key

TZFXVYWRBTZTML-SECBINFHSA-N

Isomeric SMILES

CC(C)CC(=O)N1[C@H](COC1=O)C(C)C

Canonical SMILES

CC(C)CC(=O)N1C(COC1=O)C(C)C

Origin of Product

United States

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